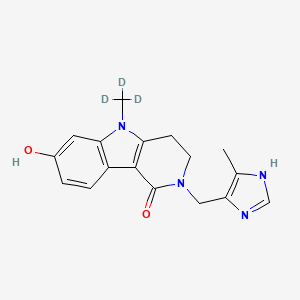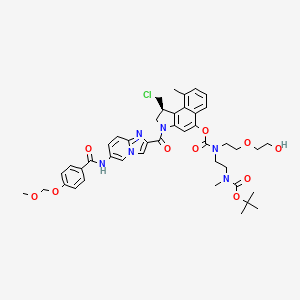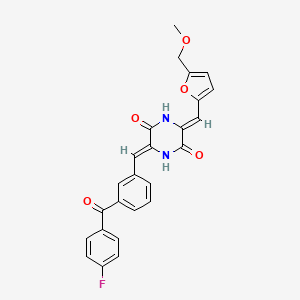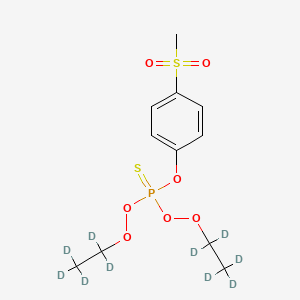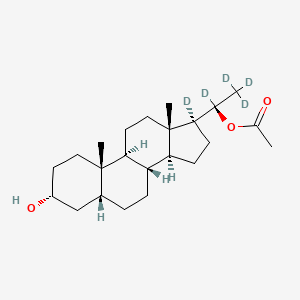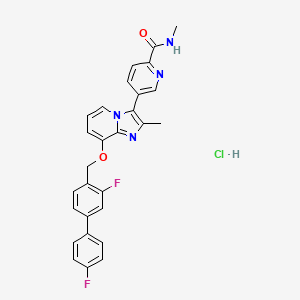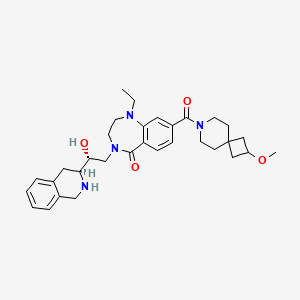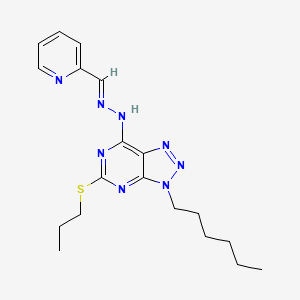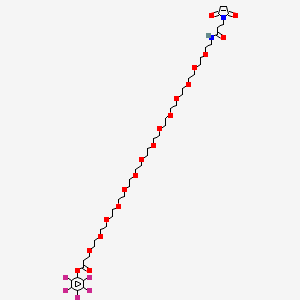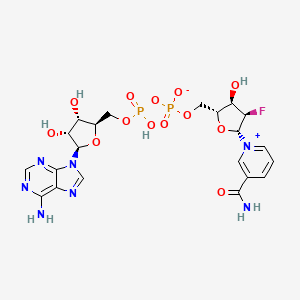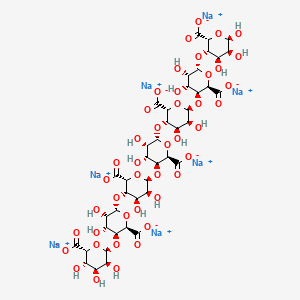
HbF inducer-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HbF inducer-1 is a compound that has garnered significant attention in the field of hematology due to its ability to induce the production of fetal hemoglobin (HbF). Fetal hemoglobin is a form of hemoglobin that is predominantly produced during fetal development and has a higher affinity for oxygen compared to adult hemoglobin. The induction of HbF is particularly beneficial for patients with beta-hemoglobinopathies, such as beta-thalassemia and sickle cell disease, as it can ameliorate the clinical symptoms associated with these disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of HbF inducer-1 involves several steps, including the formation of key intermediates and the use of specific reagents and catalysts. The synthetic route typically begins with the preparation of a precursor compound, which undergoes a series of chemical reactions to yield the final product. Common reaction conditions include controlled temperature, pressure, and pH levels to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process to produce the compound in larger quantities. This requires the use of industrial-scale reactors, purification systems, and quality control measures to ensure the consistency and purity of the final product. The production process is optimized to maximize yield and minimize waste, making it economically viable for large-scale manufacturing .
Analyse Des Réactions Chimiques
Types of Reactions: HbF inducer-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound to enhance its efficacy and stability .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving this compound include derivatives with enhanced biological activity and stability. These derivatives are further tested for their efficacy in inducing HbF production and their potential therapeutic applications .
Applications De Recherche Scientifique
HbF inducer-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the mechanisms of HbF induction and to develop new synthetic methodologies. In biology, it is used to investigate the regulation of hemoglobin production and to identify potential therapeutic targets for beta-hemoglobinopathies .
In medicine, this compound is being explored as a potential therapeutic agent for the treatment of beta-thalassemia and sickle cell disease. Clinical studies have shown that it can significantly increase HbF levels in patients, leading to improved clinical outcomes . In industry, this compound is used in the development of new drugs and therapies for hemoglobinopathies, as well as in the production of diagnostic tools and assays .
Mécanisme D'action
The mechanism of action of HbF inducer-1 involves the activation of specific molecular pathways that regulate the production of fetal hemoglobin. The compound targets key transcription factors and epigenetic regulators that control the expression of the gamma-globin genes, leading to increased HbF production . The activation of these pathways results in the reactivation of fetal hemoglobin synthesis, which can compensate for the deficient or defective adult hemoglobin in patients with beta-hemoglobinopathies .
Comparaison Avec Des Composés Similaires
HbF inducer-1 is unique in its ability to selectively induce HbF production without causing significant cytotoxicity or adverse effects. Similar compounds, such as hydroxyurea, decitabine, and butyric acid, have also been shown to induce HbF production, but they often come with limitations such as toxicity and variable efficacy . This compound offers a promising alternative with its high efficacy and favorable safety profile .
List of Similar Compounds:- Hydroxyurea
- Decitabine
- Butyric acid
- Resveratrol
- Rapamycin
- Bergaptene
These compounds have been studied extensively for their HbF-inducing properties, but this compound stands out due to its unique mechanism of action and potential for clinical application .
Propriétés
Formule moléculaire |
C18H19N3O3 |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
N-(2-acetyl-2-azaspiro[3.3]heptan-6-yl)-3-phenyl-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C18H19N3O3/c1-12(22)21-10-18(11-21)8-14(9-18)19-17(23)16-7-15(20-24-16)13-5-3-2-4-6-13/h2-7,14H,8-11H2,1H3,(H,19,23) |
Clé InChI |
IUWTWZMRWOKWGL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CC2(C1)CC(C2)NC(=O)C3=CC(=NO3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine;trihydrochloride](/img/structure/B12417341.png)
